3-Ethyl-1-(3-nitrophenyl)urea
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Overview
Description
3-Ethyl-1-(3-nitrophenyl)urea is an organic compound with the molecular formula C9H11N3O3 It is a derivative of urea, where one of the nitrogen atoms is substituted with an ethyl group and the other nitrogen atom is substituted with a 3-nitrophenyl group
Mechanism of Action
Target of Action
It is known that urea derivatives can have a wide spectrum of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Urea derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Urea derivatives can influence a variety of biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(3-nitrophenyl)urea can be achieved through several methods. One common approach involves the reaction of 3-nitroaniline with ethyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
3-Nitroaniline+Ethyl isocyanate→this compound
Another method involves the nucleophilic addition of ethylamine to 3-nitrophenyl isocyanate. This reaction can be carried out in water without the need for an organic co-solvent, making it an environmentally friendly option .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of water as a solvent is preferred for its sustainability and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(3-nitrophenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 3-Ethyl-1-(3-aminophenyl)urea.
Substitution: Various N-substituted ureas.
Hydrolysis: 3-Nitroaniline and ethylamine.
Scientific Research Applications
3-Ethyl-1-(3-nitrophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-(4-nitrophenyl)urea
- 1-Ethyl-3-(2-methyl-4-nitrophenyl)urea
- 1-Methyl-3-(3-nitrophenyl)urea
- 1-Isopropyl-3-(3-nitrophenyl)urea
Uniqueness
3-Ethyl-1-(3-nitrophenyl)urea is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 3-position of the phenyl ring and the ethyl group on the urea nitrogen atom confer distinct properties compared to other similar compounds .
Properties
IUPAC Name |
1-ethyl-3-(3-nitrophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-2-10-9(13)11-7-4-3-5-8(6-7)12(14)15/h3-6H,2H2,1H3,(H2,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBAPDHPDMSFRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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